N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
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Overview
Description
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an indene ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically involves the reaction of 2-ethyl-2,3-dihydro-1H-inden-1-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene ring system but lacks the benzamide moiety.
Indole Derivatives: Contain a similar aromatic structure and exhibit diverse biological activities.
Uniqueness
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is unique due to its specific combination of the indene ring and benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61957-52-6 |
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Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20) |
InChI Key |
WIBPMSBPSBWYLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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